molecular formula C8H6BrClO2 B129413 alpha-Bromo-2-chlorophenylacetic acid CAS No. 141109-25-3

alpha-Bromo-2-chlorophenylacetic acid

Cat. No. B129413
M. Wt: 249.49 g/mol
InChI Key: XHAPROULWZYBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05036156

Procedure details

A solution of 141 g of (2-chloro)benzaldehye and 270 g of tribromomethane in 500 ml of ethyl ether is added to a solution of 270 g of potassium hydroxide and 34 g of tetrabutylphosphonium bromide in 800 ml of water. The mixture is stirred for 24 hours at 0° C.
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
catalyst
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1C=O.Br[CH:11]([Br:13])Br.[OH-:14].[K+].C([O:18][CH2:19]C)C>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.O>[Br:13][CH:11]([C:9]1[CH:8]=[CH:7][CH:6]=[CH:3][C:2]=1[Cl:1])[C:19]([OH:18])=[O:14] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
141 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
270 g
Type
reactant
Smiles
BrC(Br)Br
Name
Quantity
270 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
34 g
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 24 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
BrC(C(=O)O)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.